molecular formula C8H9BO4 B135663 3-Methoxycarbonylphenylboronic acid CAS No. 99769-19-4

3-Methoxycarbonylphenylboronic acid

Cat. No.: B135663
CAS No.: 99769-19-4
M. Wt: 179.97 g/mol
InChI Key: ALTLCJHSJMGSLT-UHFFFAOYSA-N
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Description

3-Methoxycarbonylphenylboronic acid, also known as methyl 3-boronobenzoate, is an organic compound with the molecular formula C8H9BO4. It is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its versatility and reactivity. This compound is commonly used in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

3-Methoxycarbonylphenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it interacts with in these reactions. For instance, it is involved in Suzuki-Miyaura cross-coupling, iterative cross-coupling of boronate building blocks, cross-coupling with aryl/alkenyl sulfonates, and synthesis of symmetrical biaryls via CuCl catalyzed homocoupling .

Mode of Action

The compound interacts with its targets through a process known as cross-coupling, a powerful tool in molecular construction that allows for the formation of carbon-carbon bonds . In the Suzuki-Miyaura cross-coupling, for example, this compound reacts with an aryl or alkenyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling, for instance, is a key step in the synthesis of various biaryls, a class of compounds that includes many pharmaceuticals and natural products .

Pharmacokinetics

It’s important to note that the compound reacts with water , which could influence its bioavailability and stability.

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds . This can lead to the synthesis of complex molecules, including pharmaceuticals and natural products.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability . Additionally, the compound’s reactivity with water suggests that humidity could also affect its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxycarbonylphenylboronic acid can be synthesized through several methods. One common approach involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are catalyzed by palladium and involve the coupling of aryl halides with boronic acids or esters under mild conditions. The process is efficient and scalable, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxycarbonylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxycarbonylphenylboronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methoxycarbonyl group enhances its solubility and stability, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

(3-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTLCJHSJMGSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370459
Record name 3-Methoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99769-19-4
Record name 3-Methoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methoxycarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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